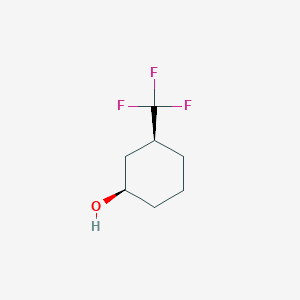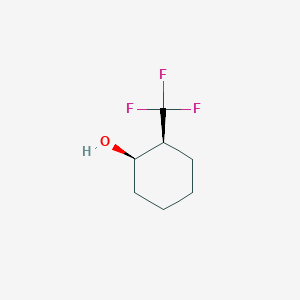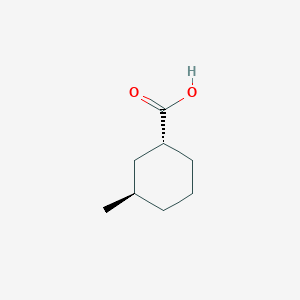
cis-3-Methyl-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Methyl-cyclohexanecarboxylic acid: is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.1956 g/mol It is a derivative of cyclohexanecarboxylic acid, where a methyl group is attached to the third carbon of the cyclohexane ring in the cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-cyclohexanecarboxylic acid typically involves the hydrogenation of 3-methylbenzoic acid under specific conditions. The process includes the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures and pressures . The reaction proceeds as follows:
3-Methylbenzoic acid+H2Pd/Ccis-3-Methyl-cyclohexanecarboxylic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: cis-3-Methyl-cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:
Substitution: The carboxylic acid group can be converted to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: SOCl₂, COCl₂, reflux conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides.
Aplicaciones Científicas De Investigación
cis-3-Methyl-cyclohexanecarboxylic acid has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of cis-3-Methyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid: A simpler analog without the methyl group, used in similar applications.
trans-3-Methyl-cyclohexanecarboxylic acid: The trans isomer of the compound, which may exhibit different chemical and biological properties.
3-Methylbenzoic acid: The aromatic precursor used in the synthesis of cis-3-Methyl-cyclohexanecarboxylic acid.
Uniqueness: this compound is unique due to its specific cis configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its trans isomer and other related compounds .
Propiedades
IUPAC Name |
(1R,3S)-3-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFSKZDQGRCLBN-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(Z)-3-chlorobut-2-enyl] benzoate](/img/structure/B8185274.png)






